6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole
Overview
Description
6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole is a chemical compound that belongs to the class of benzisoxazoles. This compound is characterized by the presence of a fluorine atom at the 6th position of the benzisoxazole ring and a tetrahydropyridinyl group at the 3rd position. Benzisoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole typically involves the following steps:
Formation of the Benzisoxazole Ring: The benzisoxazole ring can be synthesized through the cyclization of an appropriate ortho-nitrobenzyl derivative. This step often involves the use of reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Tetrahydropyridinyl Group: The tetrahydropyridinyl group can be attached through a nucleophilic substitution reaction. This step may involve the use of a suitable pyridine derivative and a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted benzisoxazole derivatives with various functional groups.
Scientific Research Applications
6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents due to its potential biological activities.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
- 6-Fluoro-3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-1H-indole
- 3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile
Uniqueness
6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the tetrahydropyridinyl group contributes to its stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8/h1-3,7,14H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLMLXFJZMDQIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=NOC3=C2C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591644 | |
Record name | 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439082-09-4 | |
Record name | 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoro-3-(1,2,3,6-Tetrahydro-4-Pyridinyl)-1,2-Benzisoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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